molecular formula C12H16BrNO2Si B1525544 2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile CAS No. 1273671-42-3

2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile

Cat. No.: B1525544
CAS No.: 1273671-42-3
M. Wt: 314.25 g/mol
InChI Key: MSLJWUFQHHZIRU-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile is an organic compound that features a brominated aromatic ring, a methoxy group, and a trimethylsilyl-protected hydroxyl group. Compounds like this are often used in organic synthesis and can serve as intermediates in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenylacetonitrile, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Protection: The hydroxyl group is protected using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine to form the trimethylsilyl ether.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aromatic ring.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Palladium catalysts for Suzuki coupling, sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The trimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step syntheses.

Biology and Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: May be used in studies involving enzyme interactions or metabolic pathways.

Industry

    Material Science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile would depend on its specific application. For example, in drug development, it might interact with specific enzymes or receptors. The trimethylsilyl group can be removed under acidic conditions to reveal the active hydroxyl group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-4-methoxyphenyl)acetonitrile: Lacks the trimethylsilyl protection.

    2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile: Lacks the bromine atom.

    2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetonitrile: Lacks the trimethylsilyl protection.

Uniqueness

The presence of both the bromine atom and the trimethylsilyl-protected hydroxyl group makes 2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile unique. This combination allows for selective reactions at different sites of the molecule, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-2-trimethylsilyloxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2Si/c1-15-11-6-5-9(7-10(11)13)12(8-14)16-17(2,3)4/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLJWUFQHHZIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C#N)O[Si](C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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